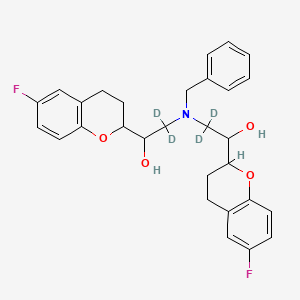

rac N-Benzyl Nebivolol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPXTPIBUXRLE-DBTGQBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac N-Benzyl Nebivolol-d4 chemical structure and properties

An In-depth Technical Guide to rac N-Benzyl Nebivolol-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological context of racemic N-Benzyl Nebivolol-d4. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is the deuterium-labeled form of rac N-Benzyl Nebivolol.[1][2] The non-labeled compound, rac N-Benzyl Nebivolol, serves as a protected intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension and heart failure.[3][4][5][6] The introduction of deuterium atoms (d4) makes it a valuable tool in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dibenzopyran backbone, typical of Nebivolol, with a benzyl group attached to the nitrogen atom and four deuterium atoms replacing hydrogen atoms on the ethylamino bridge.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [7] |

| CAS Number | 1246814-48-1 | [1][7] |

| Molecular Formula | C₂₉H₂₇D₄F₂NO₄ | [2][7][8] |

| Molecular Weight | 499.58 g/mol | [2][7][8] |

| Accurate Mass | 499.2472 | [7] |

| Boiling Point | 654.3 ± 55.0 °C at 760 mmHg | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [9] |

| Unlabeled CAS No. | 929706-85-4 | [7] |

Pharmacological Context and Mechanism of Action

As a derivative of Nebivolol, the pharmacological relevance of this compound is understood through the action of its parent compound, Nebivolol. Nebivolol is a racemic mixture of d- and l-enantiomers, both contributing to its unique therapeutic profile.[10]

Key Mechanisms:

-

β1-Adrenergic Blockade: The d-isomer of Nebivolol is a potent and highly selective β1-adrenergic receptor antagonist.[5][10] This blockade in cardiac tissue leads to a reduction in heart rate and myocardial contractility, decreasing the heart's workload and lowering blood pressure.[6]

-

Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, the l-isomer of Nebivolol stimulates endothelial Nitric Oxide Synthase (eNOS) through β3 receptor agonism.[4][11] This increases the production of NO, a potent vasodilator, which relaxes blood vessels, reduces peripheral vascular resistance, and further contributes to the antihypertensive effect.[4][6][10]

This dual mechanism of action distinguishes Nebivolol from other beta-blockers, offering effective blood pressure control while maintaining cardiac output.[4]

Caption: Dual mechanism of action of Nebivolol.

Role in Research and Development

The primary application of this compound is in bioanalytical assays. Stable isotope-labeled compounds are ideal internal standards in mass spectrometry-based quantification (e.g., LC-MS/MS) for several reasons:

-

Co-elution: The labeled compound co-elutes with the unlabeled analyte, experiencing identical sample processing and ionization effects.

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Improved Accuracy: This method corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise quantification of the drug or its metabolites in biological matrices.

Deuteration can sometimes alter the metabolic profile and pharmacokinetics of a drug, a field of study known as "heavy drug" development.[2]

Synthesis and Experimental Protocols

General Synthesis Workflow:

Rac N-Benzyl Nebivolol is a key intermediate in the multi-step synthesis of Nebivolol. The synthesis is complex due to the presence of four chiral centers, leading to ten possible stereoisomers.[12][13] A common synthetic strategy involves the following key stages:

-

Intermediate Preparation: Synthesis of a key chiral intermediate, often a chromane epoxide, is the initial step.[12][13] Stereoselective synthesis or separation of isomers at this early stage is crucial for the efficiency of the overall process.[13]

-

Coupling Reaction: Two molecules of a chromane-based intermediate are coupled with a nitrogen-containing nucleophile. To create N-Benzyl Nebivolol, benzylamine is used as the nitrogen source.[14] This reaction forms the central ethylenediamine bridge.

-

Formation of rac N-Benzyl Nebivolol: This coupling reaction results in the formation of N-protected Nebivolol. The benzyl group acts as a protecting group for the secondary amine.

-

Deprotection: The final step to obtain Nebivolol is the removal of the benzyl protecting group. This is typically achieved via catalytic hydrogenation, for example, using a Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂) catalyst.[12][14]

-

Salt Formation: The resulting Nebivolol base is often converted to a pharmaceutically acceptable salt, such as Nebivolol hydrochloride.

Experimental Protocol Note: Detailed, step-by-step experimental protocols for the synthesis of rac N-Benzyl Nebivolol and its deuterated analog are proprietary and typically found within patent literature.[12][14] Researchers should consult the specific patents for precise reaction conditions, including solvents, temperatures, catalysts, and purification methods like chromatography and crystallization.[13]

Caption: Synthesis workflow showing the role of N-Benzyl Nebivolol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Nebivolol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. rac-N-Benzyl Nebivolol-d4 | CAS#:1246814-48-1 | Chemsrc [chemsrc.com]

- 9. rac N-Benzyl Nebivolol CAS#: 929706-85-4 [m.chemicalbook.com]

- 10. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 13. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 14. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

rac N-Benzyl Nebivolol-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on rac N-Benzyl Nebivolol-d4, a deuterated analog of a key intermediate in the synthesis of Nebivolol. This document outlines its fundamental physicochemical properties, plausible experimental protocols for its synthesis and analysis, and the critical signaling pathways associated with its pharmacologically active counterpart, Nebivolol.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 1246814-48-1 | [1] |

| Molecular Weight | 499.58 g/mol | [1] |

| Molecular Formula | C₂₉H₂₇D₄F₂NO₄ | [1] |

Experimental Protocols

While specific experimental protocols for the deuterated form, this compound, are not widely published, the following methodologies are based on established procedures for the synthesis and analysis of the non-deuterated rac N-Benzyl Nebivolol and the final active pharmaceutical ingredient, Nebivolol. These protocols are intended to serve as a foundational guide for researchers.

Synthesis of rac N-Benzyl Nebivolol

The synthesis of rac N-Benzyl Nebivolol is a critical step in the overall synthesis of Nebivolol. It typically involves the coupling of two key chromane-based intermediates. A general synthetic approach is outlined below.

Reaction Scheme:

(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran + (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol → rac N-Benzyl Nebivolol

Materials and Reagents:

-

(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

-

(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

-

Methanol (or other suitable alcohol solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol in an appropriate volume of methanol.

-

To this solution, add (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

-

Heat the reaction mixture to a temperature between 25-70°C, with a preferred range of 65-70°C.

-

Maintain the reaction at this temperature with continuous stirring for approximately 8-18 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the resulting N-protected Nebivolol can be isolated. In some processes, this intermediate is not isolated and is carried forward directly to the debenzylation step.

The synthesis of the deuterated analog, this compound, would necessitate the use of appropriately deuterated starting materials.

Debenzylation to form Nebivolol

The benzyl protecting group is typically removed via catalytic hydrogenation to yield Nebivolol.

Materials and Reagents:

-

rac N-Benzyl Nebivolol

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Suitable solvent (e.g., methanol, ethanol)

-

Hydrogen source

Procedure:

-

Dissolve the N-benzylated Nebivolol intermediate in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere.

-

The reaction is typically carried out until the debenzylation is complete, which can be monitored by HPLC.

-

Upon completion, the catalyst is filtered off, and the resulting Nebivolol can be isolated and purified.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The following provides a representative HPLC method for the analysis of Nebivolol, which can be adapted for this compound.

| HPLC Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 3.0) in a 50:50 ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

This method can be used for the quantification of Nebivolol and its related impurities, including the N-Benzyl intermediate. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Signaling Pathways of Nebivolol

Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other beta-blockers. It combines selective beta-1 adrenergic receptor antagonism with a vasodilatory effect mediated by the nitric oxide (NO) pathway. This dual action is crucial for its efficacy in treating hypertension and heart failure.

Beta-1 Adrenergic Receptor Blockade

As a selective antagonist of beta-1 adrenergic receptors, which are primarily located in the heart, d-nebivolol competitively blocks the effects of catecholamines (e.g., adrenaline and noradrenaline). This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Nitric Oxide-Mediated Vasodilation

The l-enantiomer of Nebivolol is responsible for its vasodilatory properties. It stimulates beta-3 adrenergic receptors in endothelial cells, which line the blood vessels. This stimulation activates endothelial nitric oxide synthase (eNOS), leading to an increased production of nitric oxide. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately leads to smooth muscle relaxation and vasodilation, reducing peripheral vascular resistance.

The following diagram illustrates the signaling pathway of Nebivolol leading to vasodilation.

Caption: Nebivolol-induced nitric oxide signaling pathway.

The following diagram illustrates the experimental workflow for the synthesis and analysis of Nebivolol.

Caption: General workflow for Nebivolol synthesis and analysis.

References

Synthesis and Characterization of rac N-Benzyl Nebivolol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of racemic N-Benzyl Nebivolol-d4. This deuterated analog of N-Benzyl Nebivolol serves as a crucial internal standard in pharmacokinetic and metabolic studies of Nebivolol, a beta-blocker used for the treatment of hypertension. The inclusion of four deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of rac N-Benzyl Nebivolol-d4 are summarized in the table below. This data is essential for the accurate preparation of standards and for understanding the compound's behavior in analytical systems.

| Property | Value | Reference |

| Molecular Formula | C29H27D4F2NO4 | [1] |

| Molecular Weight | 499.58 g/mol | [1] |

| CAS Number | 1246814-48-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% |

Proposed Synthesis Pathway

The proposed synthesis involves two main stages:

-

Formation of a suitable precursor: Synthesis of an amide or imine precursor that can be reduced to introduce the deuterium labels at the desired positions.

-

Deuteration: Reduction of the precursor using a deuterium-donating reagent to yield this compound.

A likely precursor for the deuteration step is the diamide formed from the reaction of benzylamine with two equivalents of a suitable 6-fluorochroman-2-carboxylic acid derivative. The subsequent reduction of this diamide with a powerful deuterating agent like Lithium Aluminum Deuteride (LiAlD4) would introduce the four deuterium atoms on the methylene groups adjacent to the nitrogen atom.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of the Diamide Precursor

This protocol describes the formation of the key diamide intermediate.

Materials:

-

(rac)-6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride

-

Benzylamine

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (rac)-6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride (2.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzylamine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Slowly add the benzylamine solution to the cooled solution of the acid chloride dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamide precursor.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Diamide Precursor to this compound

This protocol details the final deuteration step.

Materials:

-

Diamide Precursor from Protocol 1

-

Lithium Aluminum Deuteride (LiAlD4)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Deuteride (LiAlD4) (a suitable excess, e.g., 3-4 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the purified diamide precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlD4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlD4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or crystallization to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The characterization of this compound is critical to confirm its identity, purity, and the successful incorporation of deuterium. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is the most definitive technique for confirming the incorporation of deuterium. For quantitative bioanalytical methods, tandem mass spectrometry (LC-MS/MS) is typically used.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | The protonated molecular ion of this compound is selected in the first quadrupole. |

| Product Ion (Q3) | The precursor ion is fragmented, and a specific product ion is selected in the third quadrupole for quantification. A common transition for Nebivolol-d4 is from m/z 410.2 to 151.0.[3] |

| Expected Mass Shift | The molecular weight of the d4-labeled compound is 4 mass units higher than the unlabeled N-Benzyl Nebivolol, providing a clear distinction in the mass spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is used to confirm the structure of the molecule and the absence of signals corresponding to the deuterated positions. 2H NMR can be used to directly observe the deuterium signals.

-

1H NMR: The spectrum of this compound is expected to be very similar to that of the unlabeled compound, with the notable absence of the signals for the two methylene groups adjacent to the nitrogen atom. The integration of the remaining protons should be consistent with the deuterated structure.

-

13C NMR: The carbon signals for the deuterated methylene groups will be observed as triplets (due to C-D coupling) and will have a lower intensity compared to the protonated carbons in the unlabeled compound.

-

2H NMR: A spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

While specific spectra for this compound are not publicly available, spectra for Nebivolol hydrochloride are known and can serve as a reference for the general peak patterns.[2][4]

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While a definitive, published protocol for its synthesis is not available, a robust and plausible synthetic route has been proposed based on well-established chemical principles. The provided characterization data, particularly the mass spectrometric parameters, are essential for its application as an internal standard in quantitative bioanalysis. Researchers and drug development professionals can use this guide as a comprehensive resource for the preparation and analysis of this important analytical standard.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nebivolol hydrochloride(152520-56-4) 1H NMR spectrum [chemicalbook.com]

Technical Guide: rac N-Benzyl Nebivolol-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic N-Benzyl Nebivolol-d4, a crucial analytical standard for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. This deuterated analog of N-Benzyl Nebivolol serves as an ideal internal standard for quantification of Nebivolol and its related compounds in complex biological matrices using mass spectrometry.

Supplier and Availability Overview

The procurement of high-quality analytical standards is paramount for accurate and reproducible scientific research. Several reputable suppliers offer rac N-Benzyl Nebivolol-d4. The following table summarizes the available information on suppliers, catalog numbers, and other relevant purchasing details.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Availability |

| LGC Standards | TRC-B285732 | 1246814-48-1 | C₂₉H₂₇D₄F₂NO₄ | 499.58 | In Stock |

| MedChemExpress | HY-132746S | 1246814-48-1 | C₂₉H₂₇D₄F₂NO₄ | 499.58 | Available in 1 mg and 10 mg pack sizes.[1] |

| Pharmaffiliates | PA STI 011750 | 1246814-48-1 | C₂₉H₂₇D₄F₂NO₄ | 499.58 | In Stock |

| Mithridion | - | - | - | - | 10mg option listed but noted as "Not Available For Sale".[2] |

| SynZeal | - | - | - | - | Offers a range of Nebivolol impurities and stable isotope products.[3] |

| United States Biological | 003620 | 929706-85-4 (non-deuterated) | C₂₉H₃₁F₂NO₄ | 495.56 | Sells the non-deuterated rac N-Benzyl Nebivolol.[4] |

| Veeprho | - | 929706-85-4 (non-deuterated) | - | - | Supplier of the non-deuterated compound.[5] |

Note: Purity and isotopic enrichment are critical parameters. It is recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to obtain lot-specific data.

Chemical and Physical Properties

-

IUPAC Name: 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[6]

-

Synonyms: this compound, alpha,alpha'-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4

-

Appearance: Typically a pale brown semi-solid.

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.

Experimental Protocols

General Synthetic Strategy for this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on patented methods for the synthesis of Nebivolol and its N-benzyl protected intermediate, a plausible synthetic route can be proposed. The key step involves the introduction of deuterium atoms at stable positions. A common strategy would be the reaction of a suitable deuterated amine precursor with the appropriate epoxide fragments of the fluorinated chromane rings.

A generalized reaction scheme is as follows:

Caption: Proposed synthetic pathway for this compound.

This synthesis would likely involve the reaction of two equivalents of a racemic 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene with a deuterated benzylamine, or a related multi-step synthesis involving deuterated building blocks. For a detailed procedure, it is recommended to consult patents related to Nebivolol synthesis.[7][8][9][10]

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of Nebivolol and its metabolites in biological samples. The following is a representative protocol for its use in a plasma sample analysis.

1. Preparation of Stock and Working Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol.

-

Working Solution (e.g., 100 ng/mL): Dilute the stock solution with methanol or another appropriate solvent to a final concentration that is comparable to the expected analyte concentration in the samples.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid for improved peak shape) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Nebivolol) and the internal standard (this compound) need to be optimized.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for bioanalytical sample processing using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in the study of signaling pathways itself, but rather as a tool to enable the accurate measurement of the pharmacologically active compound, Nebivolol. Nebivolol is a β1-adrenergic receptor antagonist. The logical relationship in its use as an internal standard is to mitigate analytical variability.

Caption: Logical relationship demonstrating the role of a deuterated internal standard in mitigating analytical variability for accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Nebivolol Impurities | SynZeal [synzeal.com]

- 4. usbio.net [usbio.net]

- 5. veeprho.com [veeprho.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 10. data.epo.org [data.epo.org]

The Strategic Role of Deuterium Labeling in rac N-Benzyl Nebivolol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of deuterium labeling in the context of racemic N-Benzyl Nebivolol-d4, a key analytical tool in the development and pharmacokinetic assessment of the antihypertensive drug, Nebivolol. We will explore its primary application as an internal standard in mass spectrometric assays, the underlying principles of the deuterium isotope effect, and the practical implications for bioanalytical method development.

Introduction to Nebivolol and the Need for Precise Quantification

Nebivolol is a third-generation beta-blocker with vasodilatory properties, used for the treatment of hypertension. It is administered as a racemate of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol), each with distinct pharmacological activities. Given its complex stereochemistry and the low concentrations often found in biological matrices, the development of sensitive and accurate analytical methods is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a reliable internal standard, a role effectively filled by deuterium-labeled analogs such as rac N-Benzyl Nebivolol-d4.

The Core Function: this compound as an Internal Standard

The primary and most critical role of this compound is to serve as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should be chemically and physically similar to the analyte to compensate for variations during sample preparation and analysis, but distinguishable by the detector.

Deuterium-labeled compounds are considered the "gold standard" for internal standards in LC-MS/MS for several reasons:

-

Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change to the molecule's size, polarity, and ionization efficiency.[1] This ensures that this compound behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization, effectively correcting for matrix effects and variability in sample processing.[2]

-

Co-elution with Analyte: Due to its chemical similarity, the deuterated standard co-elutes with the analyte in most chromatographic systems. This is crucial for accurate compensation of matrix effects, which can vary across the chromatographic profile.[2]

-

Mass Differentiation: The mass difference of four daltons (due to the four deuterium atoms) allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering the chemical properties.[3]

The use of a stable isotope-labeled internal standard like this compound is a key component of robust and high-throughput bioanalytical methods, leading to improved accuracy and precision in the quantification of Nebivolol in biological samples.[3]

The Deuterium Isotope Effect: A Key Consideration

The substitution of hydrogen with the heavier isotope deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of the C-D bond proceed at a slower rate.

While a significant KIE can sometimes be a disadvantage if it leads to chromatographic separation of the analyte and the internal standard, in the context of an internal standard, a moderate KIE can be beneficial. Specifically, placing the deuterium labels on metabolically stable positions can prevent or slow down the in-vivo or in-vitro metabolism of the internal standard during sample handling and analysis. For this compound, the deuterium atoms are placed on the methylene groups adjacent to the nitrogen atom. This strategic placement makes the compound more resistant to potential N-dealkylation or oxidation at these positions, ensuring its stability throughout the analytical process.

Synthesis and Structure

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of deuterated Nebivolol analogs in bioanalytical methods.

Table 1: Mass Spectrometric Parameters for Nebivolol and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Nebivolol | 406.2 | 151.1 | [4] |

| Nebivolol-d4 | 410.2 | 151.0 | [4] |

Table 2: Validation Summary of a Bioanalytical Method for Nebivolol Enantiomers using Racemic Nebivolol-d4 as an Internal Standard

| Parameter | S-RRR Nebivolol | R-SSS Nebivolol | Reference |

| Linearity Range | 20.0 - 6000 pg/mL | 20.0 - 6000 pg/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [5] |

| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | [5] |

| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | [5] |

| Accuracy (%RE) | ± 15% | ± 15% | [5] |

Experimental Protocols

Bioanalytical Method for Nebivolol Enantiomers in Human Plasma

This protocol provides a general overview based on published methods for the quantification of Nebivolol enantiomers using a deuterated internal standard.[5]

1. Sample Preparation (Solid Phase Extraction):

- To 500 µL of human plasma, add the internal standard solution (racemic Nebivolol-d4).

- Vortex mix the samples.

- Load the plasma samples onto a pre-conditioned ion-exchange solid-phase extraction (SPE) cartridge.

- Wash the cartridge with an appropriate solvent to remove interferences.

- Elute the analytes and the internal standard with an elution solvent.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Column: A chiral column, such as a CHIRALPACK AY-RH, is used for the separation of the enantiomers.[5]

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium carbonate).[5]

- Flow Rate: Typically around 0.9 mL/min.[5]

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

- MRM Transitions: Monitor the transitions specified in Table 1.

3. Quantification:

- The concentration of each Nebivolol enantiomer is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework behind the use of this compound.

Caption: Experimental workflow for the bioanalysis of Nebivolol using a deuterated internal standard.

Caption: Logical relationship illustrating the advantages of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the accurate quantification of Nebivolol. Its design, leveraging the principles of stable isotope labeling, ensures that it closely mimics the behavior of the analyte throughout the analytical process, thereby providing reliable compensation for experimental variability and matrix effects. The strategic placement of deuterium atoms also imparts metabolic stability, a key feature for a robust internal standard. For researchers and drug development professionals, a thorough understanding of the role and advantages of deuterated internal standards like this compound is essential for generating high-quality pharmacokinetic data and ensuring the safety and efficacy of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to rac N-Benzyl Nebivolol-d4: Physical and Chemical Properties

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of rac N-Benzyl Nebivolol-d4. This deuterated analog of a key intermediate in the synthesis of Nebivolol is a valuable tool in pharmacokinetic and metabolic studies.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound and its non-deuterated counterpart are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₇D₄F₂NO₄ | [1] |

| Molecular Weight | 499.58 g/mol | [1] |

| CAS Number | 1246814-48-1 | [1][2][3] |

| Appearance | Pale Brown Semi-Solid | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |

Table 2: Computed Physical and Chemical Properties of rac N-Benzyl Nebivolol (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁F₂NO₄ | [4][5] |

| Molecular Weight | 495.56 g/mol | [4] |

| CAS Number | 929706-85-4 | [4][5] |

| Boiling Point (Predicted) | 654.3 ± 55.0 °C | [4] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.24 ± 0.20 | [4] |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively published, the following methodologies are based on established procedures for the synthesis of Nebivolol and its intermediates.[6][7][8] These can be adapted by researchers for the preparation and characterization of the deuterated compound.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow the general synthetic route for N-Benzyl Nebivolol, utilizing a deuterated reagent in the appropriate step. A plausible approach involves the reaction of a deuterated benzylamine with the appropriate epoxide intermediates.

Step 1: Synthesis of Deuterated Benzylamine (C₆H₅CD₂NH₂) Commercially available deuterated benzaldehyde can be reductively aminated to yield deuterated benzylamine.

Step 2: Ring Opening of Epoxide with Deuterated Benzylamine The key step involves the reaction of a suitable chroman epoxide intermediate with the synthesized deuterated benzylamine. This reaction establishes the core structure of the molecule.

Step 3: Coupling Reaction The resulting amino alcohol intermediate is then reacted with a second epoxide intermediate to form this compound.

Step 4: Purification The crude product is purified using chromatographic techniques, such as column chromatography, to isolate the desired compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[9] A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed and validated.[9][10]

Visualizing Molecular Pathways and Workflows

Nebivolol's Mechanism of Action

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It is a highly selective β1-adrenergic receptor antagonist and also exerts vasodilatory effects through the L-arginine/nitric oxide (NO) pathway.[11][12][13] The d-enantiomer is responsible for the β1-blocking activity, while the l-enantiomer stimulates endothelial nitric oxide synthase (eNOS).[11][14]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rac-N-Benzyl Nebivolol-d4 | CAS#:1246814-48-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rac N-Benzyl Nebivolol CAS#: 929706-85-4 [chemicalbook.com]

- 5. rac N-Benzyl Nebivolol | C29H31F2NO4 | CID 11663278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 7. EP2646426A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 8. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide: rac N-Benzyl Nebivolol-d4 Safety and Handling

This technical guide provides a comprehensive overview of the safety and handling procedures for rac N-Benzyl Nebivolol-d4, a deuterated derivative of a protected form of Nebivolol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is the deuterium-labeled version of rac N-Benzyl Nebivolol, which serves as a protected intermediate in the synthesis of Nebivolol, a cardioselective β1 receptor blocker used in the treatment of hypertension. The deuteration is often utilized in pharmacokinetic and metabolic studies.[1][2]

| Identifier | Value | Source |

| Chemical Name | 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [3] |

| CAS Number | 1246814-48-1 | [2][4][5][6] |

| Molecular Formula | C₂₉H₂₇D₄F₂NO₄ | [2][5][6] |

| Molecular Weight | 499.58 g/mol | [2][6] |

| Synonyms | (Rac)-N-Benzyl Nebivolol-d4, Protected Nebivolol-d4 | [1][7] |

| Physical Form | Pale Brown Semi-Solid | [7] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [7] |

Hazard Identification and Safety Precautions

Potential Hazards (inferred from related compounds):

-

Reproductive Toxicity: Nebivolol is suspected of damaging fertility or the unborn child.[8]

-

Acute Toxicity: While data for the N-benzyl derivative is scarce, overdose of Nebivolol can lead to adverse effects.[8]

-

Skin and Eye Irritation: As with many chemical compounds, direct contact may cause skin (dermatitis) or eye irritation.[8][9]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8][9]

Recommended Personal Protective Equipment (PPE):

| Protection Type | Recommendation | Source |

| Eye Protection | Safety glasses or chemical safety goggles. | [8][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). | [8] |

| Skin and Body Protection | Laboratory coat or other appropriate protective clothing. | [8][9] |

| Respiratory Protection | Generally not required under normal use. If dust or aerosols are generated, use a NIOSH/MSHA approved respirator. | [8][9] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

| Procedure | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation. | [9] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, refrigeration is recommended. Store under an inert atmosphere. | [9] |

| Shipping Temperature | Room Temperature. | [7] |

| Incompatible Materials | Oxidizing agents. | [9] |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures, based on general handling of chemical compounds, should be followed.

| Situation | Action | Source |

| Spillage | Sweep up the material and place it in a suitable, closed container for disposal. Prevent the product from entering drains. | [9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | [9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |

| Ingestion | If swallowed, call a physician or poison control center. Rinse mouth with water. Do not induce vomiting. | [8] |

| Inhalation | Move to fresh air. If symptoms occur, seek medical attention. | [9] |

Experimental Protocol: Synthesis of N-Benzyl Nebivolol

While a specific protocol for the deuterated compound is not detailed, the synthesis of the non-deuterated rac N-Benzyl Nebivolol is a key step in the production of Nebivolol. The following is a representative protocol.[10]

Objective: To synthesize N-Benzyl Nebivolol by coupling an epoxide intermediate with an amino alcohol intermediate.

Materials:

-

(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

-

6-Fluoro-2-(oxiran-2-yl)chroman

-

Isopropyl alcohol

-

Water

Procedure:

-

A mixture of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (50 g) and 6-fluoro-2-(oxiran-2-yl)chroman (35 g) is prepared.

-

Isopropyl alcohol (150 ml) and water (150 ml) are added to the mixture.

-

The reaction mixture is heated to 65-70°C and maintained at this temperature for 16-18 hours.

-

After the reaction is complete, the mixture is cooled, and the product is isolated.

Workflow for dl-Nebivolol Synthesis

The synthesis of dl-Nebivolol involves the formation of rac N-Benzyl Nebivolol as a key intermediate, followed by a debenzylation step.

Caption: Synthetic workflow for dl-Nebivolol production.

Disclaimer: The safety and handling information provided in this document is based on available data for related compounds and general laboratory safety practices. A comprehensive Safety Data Sheet (SDS) specific to this compound should be consulted if available. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. rac-N-Benzyl Nebivolol-d4 | CAS#:1246814-48-1 | Chemsrc [chemsrc.com]

- 5. bio-fount.com [bio-fount.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. media.allergan.com [media.allergan.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

Literature Review: The Utility of rac N-Benzyl Nebivolol-d4 in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rac N-Benzyl Nebivolol-d4, a deuterium-labeled analog of the protected form of the β-adrenergic receptor antagonist Nebivolol, serves a critical but highly specific role in pharmaceutical and biomedical research. This technical guide synthesizes the available information on this compound, focusing on its primary application as an internal standard in analytical methodologies. Due to a lack of extensive research utilizing this compound in biological assays or for the elucidation of signaling pathways, this review will focus on its chemical properties and its established role in quantitative analysis, while also touching upon the broader context of Nebivolol's pharmacology and the utility of deuterium-labeled compounds in drug development.

Introduction to this compound

This compound is the N-benzylated and deuterium-labeled form of Nebivolol, a highly selective β1-adrenergic receptor antagonist.[1][2] The "rac" designation indicates that it is a racemic mixture of stereoisomers. The N-benzyl group serves as a protecting group in the synthesis of Nebivolol and its analogs.[3][4] The key feature of this compound is the incorporation of four deuterium atoms, which imparts a higher molecular weight compared to its non-labeled counterpart.[5] This isotopic labeling is crucial for its primary application.

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C29H27D4F2NO4 | [6] |

| Molecular Weight | 499.58 g/mol | [6] |

| Unlabeled CAS Number | 929706-85-4 | [5][7] |

| Deuterated CAS Number | 1246814-48-1 | [6][8] |

| Synonyms | This compound, 2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [5][7] |

Core Application: Internal Standard in Quantitative Analysis

The primary and well-documented use of this compound is as an internal standard for quantitative analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

The Role of Deuterated Internal Standards

Stable heavy isotopes are incorporated into drug molecules primarily for their use as tracers in quantitative analysis during drug development.[8] Deuteration, the substitution of hydrogen with deuterium, is a common technique that offers several advantages:[8]

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection and quantification by mass spectrometry.

-

Similar Physicochemical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.

-

Co-elution: In chromatographic methods, the deuterated internal standard co-elutes with the analyte, which helps to correct for variations in sample injection, retention time, and matrix effects.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Nebivolol or its metabolites) in a biological matrix using a deuterated internal standard like this compound.

Experimental Protocol: A Generalized Method for LC-MS/MS Quantification

While specific protocols for this compound are not detailed in the available literature, a general methodology for quantifying a target analyte in a biological matrix using a deuterated internal standard via LC-MS/MS would involve the following steps:

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of the non-labeled analyte and the deuterated internal standard (this compound) in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw the unknown biological samples, calibration standards, and QC samples.

-

To a fixed volume of each sample, add a precise amount of the this compound internal standard solution.

-

Perform an extraction procedure to isolate the analyte and internal standard from the matrix. Common methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Use a suitable HPLC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard from other matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Broader Context and Future Directions

Nebivolol's Pharmacological Profile

Nebivolol is a third-generation β-blocker with high selectivity for β1-adrenergic receptors and a unique vasodilatory effect mediated by nitric oxide (NO).[1][10] It is used for the treatment of hypertension and heart failure.[1] Nebivolol is metabolized primarily by the cytochrome P450 enzyme CYP2D6.[11]

Potential Use in Pharmacokinetic and Metabolic Studies

Deuterium substitution can potentially alter the pharmacokinetic and metabolic profiles of drugs.[6][8] While there is no specific literature detailing such studies for this compound, deuterated compounds are often used to investigate metabolic pathways and to develop "heavy" versions of drugs with potentially improved pharmacokinetic properties.[8] Future research could explore the metabolic fate of this compound itself or use it as a tool to study the metabolism of Nebivolol.

Conclusion

The available scientific literature establishes this compound as a valuable tool for analytical chemists and pharmacokineticists. Its primary role as a deuterated internal standard ensures accurate and precise quantification of Nebivolol and related compounds in complex biological matrices. While its application in fundamental biological research, such as the elucidation of signaling pathways, is not currently documented, its utility in the analytical realm is clear. Future research may explore its potential in metabolic studies, further expanding the applications of this isotopically labeled compound.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. rac N-Benzyl Nebivolol | C29H31F2NO4 | CID 11663278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolic effects and safety profile of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Nebivolol in Human Plasma Using rac N-Benzyl Nebivolol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nebivolol in human plasma. The use of a stable isotope-labeled internal standard, rac N-Benzyl Nebivolol-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The described protocol, involving liquid-liquid extraction and a rapid chromatographic runtime, is suitable for pharmacokinetic studies and routine bioanalysis.

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension.[1][2] It is administered as a racemate of d-Nebivolol and l-Nebivolol, which are responsible for the β-blocking and nitric oxide-mediated vasodilation effects, respectively.[3][4] Accurate quantification of Nebivolol in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, thus compensating for potential variations. This note provides a comprehensive protocol for the determination of Nebivolol in human plasma using this compound as the IS.

Experimental Protocols

Materials and Reagents

-

Analytes: Nebivolol Hydrochloride, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Ammonium Formate

-

Extraction Solvents: Diisopropyl ether, Dichloromethane

-

Biological Matrix: Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: HPLC system capable of binary gradient delivery (e.g., Shimadzu, Waters)

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000)[5]

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate Nebivolol and the internal standard from the plasma matrix.[5][6]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Spike with 20 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of diisopropyl ether and dichloromethane).

-

Vortex for 5-10 minutes to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to dissolve and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables outline the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[5] or Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 0.01% Formic Acid in Water[5] or 20mM Ammonium Formate (pH 3.0)[6] |

| Mobile Phase B | Acetonitrile[5][6] |

| Gradient/Isocratic | Isocratic: 40:60 (A:B)[5] or 50:50 (A:B)[6] |

| Flow Rate | 0.8 mL/min[5] or 1.0 mL/min[6] |

| Column Temperature | 35°C |

| Injection Volume | 5-10 µL |

| Run Time | 2.0 - 10.0 minutes[5][6] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5][6] |

| Nebivolol Transition | m/z 406.2 → 151.0[6][9] |

| N-Benzyl Nebivolol-d4 (IS) Transition | m/z 410.2 → 151.0[5][6] |

| Ion Source Temperature | 500 - 550°C |

| IonSpray Voltage | 5000 - 5500 V |

| Collision Gas (CAD) | Nitrogen |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating excellent performance. The key quantitative results are summarized below.

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ |

| Nebivolol | 50 - 5000 pg/mL[5] | > 0.99 | 10 pg/mL[6] |

| Nebivolol | 10 - 4000 pg/mL[6] | > 0.99 | 30 pg/mL[5] |

| Nebivolol | 0.43 - 750 ng/mL[7] | > 0.99 | 0.025 ng/mL[9] |

Table 4: Accuracy and Precision

| QC Level | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | Varies by study | < 15% | < 15% | Within ±20% |

| Low | Varies by study | < 8.67%[5] | < 8.2%[6] | 87.00 - 100.40%[5] |

| Medium | Varies by study | < 8.67%[5] | < 8.2%[6] | 87.00 - 100.40%[5] |

| High | Varies by study | < 8.67%[5] | < 8.2%[6] | 87.00 - 100.40%[5] |

| The within- and between-batch precision was obtained within the range of 0.33-8.67%.[5] |

Table 5: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Internal Standard | Mean Recovery (%) |

| Nebivolol | 67.67%[5] | Nebivolol-d4 | 68.74%[5] |

| Nebivolol | 87.71%[6] | Nebivolol-d4 | 84.97%[6] |

| The method is reported to be free from significant ion suppression or enhancement.[5][6] |

Visualizations

Experimental Workflow

The diagram below illustrates the major steps involved in the sample preparation and analysis process.

Caption: LC-MS/MS experimental workflow for Nebivolol quantification.

Principle of Stable Isotope Dilution

This diagram explains the logical basis for using a deuterated internal standard in quantitative mass spectrometry.

Caption: Principle of stable isotope dilution analysis (SIDA).

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of nebivolol in human plasma by LC-MS/MS and study of its pharmacokinetics on the Chinese | Semantic Scholar [semanticscholar.org]

Application Note & Protocol: Bioanalytical Method for Nebivolol using rac N-Benzyl Nebivolol-d4

This document provides a comprehensive guide for the quantitative determination of Nebivolol in human plasma using a robust and sensitive bioanalytical method. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac N-Benzyl Nebivolol-d4 as the internal standard (IS), ensuring accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nebivolol is a third-generation beta-blocker with vasodilating properties, used for the treatment of hypertension. It is a racemate of two enantiomers, d-Nebivolol and l-Nebivolol, both contributing to its therapeutic effects. Accurate quantification of Nebivolol in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the analysis of Nebivolol in human plasma.

Experimental

-

Nebivolol reference standard

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm or equivalent[1]

A summary of the optimized LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| HPLC | |

| Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[1] |

| Mobile Phase A | 5 mM Ammonium acetate buffer with 0.05% formic acid in water[1] |

| Mobile Phase B | Acetonitrile:Methanol (75:25, v/v)[1] |

| Gradient | Isocratic: 30% A and 70% B[1] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | Nebivolol: m/z 406.2 → 151.1; N-Benzyl Nebivolol-d4: m/z 410.2 → 151.0[1][2][3] |

| Collision Energy | Optimized for maximum signal intensity |

| Source Temperature | 500 °C |

Protocols

Stock Solutions: Prepare stock solutions of Nebivolol and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Nebivolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in the same diluent.

Sample Preparation (Protein Precipitation): [1]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Sample preparation workflow.

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[2]

Linearity: The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 |

| LQC | 0.15 | ≤ 15 | ≤ 15 | 85 - 115 |

| MQC | 2.5 | ≤ 15 | ≤ 15 | 85 - 115 |

| HQC | 40 | ≤ 15 | ≤ 15 | 85 - 115 |

Recovery: The extraction recovery of Nebivolol and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels, with a mean recovery of approximately 73% for Nebivolol.[1]

Stability: Nebivolol was found to be stable in plasma under various conditions, including bench-top (8 hours), freeze-thaw cycles (3 cycles), and long-term storage at -20°C (1 month).[1]

Data Analysis

Data acquisition and processing were performed using the instrument's software. The concentration of Nebivolol in unknown samples was determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Data analysis pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nebivolol in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be applied to pharmacokinetic and clinical studies of Nebivolol.

References

- 1. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantification of Nebivolol Enantiomers in Plasma by Chiral LC-MS/MS

Abstract

This application note presents a detailed, robust, and sensitive bioanalytical method for the simultaneous quantification of d-Nebivolol (SRRR-Nebivolol) and l-Nebivolol (RSSS-Nebivolol) in human plasma. The method utilizes a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and employs racemic N-Benzyl Nebivolol-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), chromatographic separation on a chiral stationary phase, and detection by a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic and bioequivalence studies requiring stereoselective analysis of Nebivolol.

Introduction

Nebivolol is a third-generation beta-blocker administered as a racemic mixture of d- and l-enantiomers for the treatment of hypertension.[1] The enantiomers exhibit distinct pharmacological properties: d-Nebivolol is a potent and selective β1-adrenergic receptor antagonist, while l-Nebivolol is primarily responsible for the drug's vasodilatory effects via nitric oxide liberation.[2] Due to this stereoselective activity and potential differences in their pharmacokinetic profiles, it is crucial to quantify each enantiomer separately in biological matrices like plasma.[2][3] This document provides a comprehensive protocol for the chiral separation and quantification of Nebivolol enantiomers in plasma, validated to meet regulatory requirements for bioanalytical method validation.[1]

Experimental Workflow

The overall analytical process involves plasma sample preparation, chiral LC separation, and subsequent detection and quantification by tandem mass spectrometry.

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Materials and Reagents

-

Analytes: d-Nebivolol, l-Nebivolol

-

Internal Standard: this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized)

-

Reagents: Ammonium Carbonate, Formic Acid

-

SPE Cartridges: Ion-exchange cartridges (e.g., Oasis MCX)

-

Plasma: Blank human plasma (K2-EDTA)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-Nebivolol, l-Nebivolol, and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analytes in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to efficiently extract the analytes and IS from the plasma matrix while removing endogenous interferences.

Caption: Step-by-step workflow for plasma sample preparation.

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Spike with 25 µL of the IS working solution (50 ng/mL).

-

Vortex for 30 seconds.

-

Add 200 µL of 2% formic acid in water and vortex again.

-

Condition an ion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

-

Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic separation is critical for resolving the d- and l-enantiomers before detection.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase Column (e.g., Chirobiotic® V) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Carbonate (80:20, v/v)[1] |

| Flow Rate | 0.9 mL/min[1] |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Run Time | ~8 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| d-Nebivolol | 406.2 | 151.1 | 35 |

| l-Nebivolol | 406.2 | 151.1 | 35 |

| This compound (IS) | 499.6 | 151.1 (putative) | 40 |

Note: The product ion for the IS is proposed based on the common fragmentation pattern of Nebivolol, which involves cleavage of the side chain.[2][4] The exact transition for N-Benzyl Nebivolol-d4 should be optimized by direct infusion.

Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Nebivolol enantiomers in human plasma.[1]

Table 4: Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 20.0 - 6000 pg/mL for each enantiomer[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL[1] |

| Inter-day Accuracy | 85% - 115% (80% - 120% at LLOQ)[1] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[1] |

| Mean Extraction Recovery | > 85% for analytes and IS |

| Matrix Effect | No significant ion suppression or enhancement observed |

Conclusion